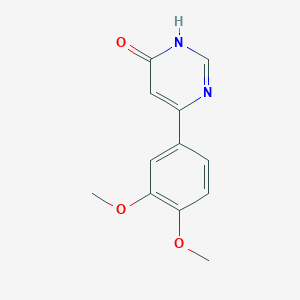

6-(呋喃-2-基)-2-甲基嘧啶-4-醇

描述

Synthesis Analysis

The synthesis of furan derivatives has been extensively studied. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . In many studies, furan synthesis reaction mechanisms were also investigated and proposed .Molecular Structure Analysis

The molecular structure of furan derivatives has been studied using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . These techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis

Furan and its derivatives have been used in a wide range of chemical reactions. For example, furfural, a derivative of furan, has been used in the manufacture of a range of specialized chemical products . Various research and development studies have reported improvements in the manufacture of furan resulting from detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc. involved in the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives have been studied using various techniques. For example, 2-acetyl-5-methylfuran, a derivative of furan, was experimentally characterized and analyzed in detail using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques conducted in different solvents .科学研究应用

抗菌和抗真菌应用

- 由 2-呋喃-2-基-4-巯基-6-甲基嘧啶-5-腈合成的新的嘧啶类化合物对革兰氏阳性菌和革兰氏阴性菌表现出抗菌活性,突出了其在开发新的抗菌剂中的潜在用途 (Hamid & Shehta,2018)。此外,还研究了含嘧啶呋喃糖衍生物的抗真菌和抗氧化活性,显示出显着的功效,这可能有助于开发新的抗真菌和抗氧化药物 (Dudhe、Sharma 和 Verma,2014)。

抗癌活性

- 由 4-氯-6-甲基嘧啶-2-基氨基膦酸酯合成的化合物被筛选出作为 DU145 和 A549 癌细胞抑制剂的潜力。这项研究为理解嘧啶衍生物的抗癌活性增添了宝贵的知识,并可能为新治疗剂的开发提供信息 (Gajjala Raghavendra Reddy 等人,2020)。

抗原生动物活性

- 合成了新的双阳离子咪唑并[1,2-a]吡啶和 5,6,7,8-四氢咪唑并[1,2-a]吡啶,表现出很强的 DNA 亲和力和对布氏锥虫和恶性疟原虫的显着体外和体内活性。此类化合物代表了开发新的抗原生动物药物的一个有希望的途径 (Ismail 等人,2004)。

复杂有机分子的合成

- 关于 2-(呋喃-2-基)噻唑并[5,4-f]喹啉的合成和性质的研究展示了呋喃-2-基化合物作为复杂有机分子前体的多功能性。该化合物经受亲电取代反应,证明了其在有机合成中的效用以及开发具有各种生物活性的多种有机化合物的潜力 (El’chaninov & Aleksandrov,2017)。

量子化学研究

- 通过 SC-XRD 和量子化学研究对新合成的 O-苯磺酰化嘧啶的非共价相互作用和结构研究,深入了解了它们的分子结构和性质。此类研究对于理解这些化合物在分子水平上的行为至关重要,这对于它们在各个科学和工业领域的应用至关重要 (Ali 等人,2020)。

安全和危害

未来方向

Furan and its derivatives hold promise for a wide range of applications beyond fuels and plastics . They can be economically synthesized from biomass, showing the potential for sustainable chemistry . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers . This perspective looks at the types of reactions applicable to furan platform chemicals (FPCs) and a variety of methods for the synthesis of chiral furans .

作用机制

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them useful in various therapeutic areas .

Mode of Action

Furan-containing compounds are known to interact with their targets in a way that leads to a variety of therapeutic benefits .

Biochemical Pathways

Furan derivatives are known to influence a variety of biochemical pathways, leading to their wide range of pharmacological effects .

Result of Action

Furan derivatives are known to have a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .

属性

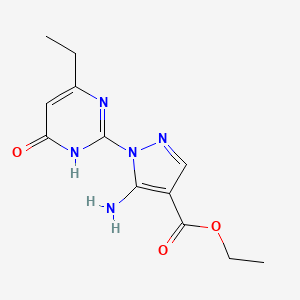

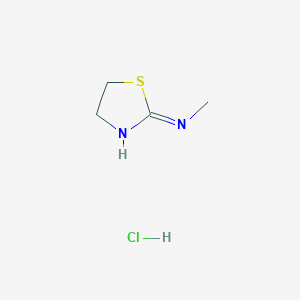

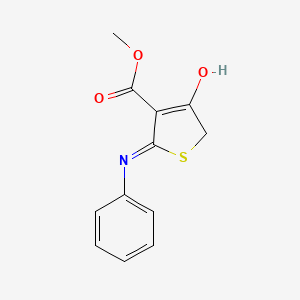

IUPAC Name |

4-(furan-2-yl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-7(5-9(12)11-6)8-3-2-4-13-8/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVDJZKUYHHXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Furan-2-yl)-2-methylpyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Chloro-1H-imidazo[4,5-c]pyridin-2-yl)-2-methoxyphenol](/img/structure/B1489687.png)

![5-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489691.png)